molecular formula C14H12N4O3S B11055609 2-Furancarboxylic acid, 5-[[[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]methyl]-, methyl ester

2-Furancarboxylic acid, 5-[[[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]methyl]-, methyl ester

Cat. No.: B11055609
M. Wt: 316.34 g/mol
InChI Key: IHNYJMUUFRBDMU-UHFFFAOYSA-N
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Description

METHYL 5-({[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-FUROATE is a complex organic compound that features a unique combination of pyridyl, triazolyl, and furoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-({[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-FUROATE typically involves multi-step organic reactions. One common method involves the reaction of 4-pyridyl-1,2,4-triazole with a suitable thiol reagent to introduce the sulfanyl group. This intermediate is then reacted with methyl 2-furoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-({[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-FUROATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridyl and triazolyl groups can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furoate moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while nucleophilic substitution at the furoate moiety can introduce various functional groups, enhancing the compound’s versatility in further applications.

Scientific Research Applications

METHYL 5-({[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-FUROATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 5-({[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-FUROATE involves its interaction with specific molecular targets. The pyridyl and triazolyl groups can bind to enzymes and receptors, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular redox states and signaling pathways. These interactions collectively contribute to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 5-({[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-FUROATE is unique due to its combination of pyridyl, triazolyl, and furoate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H12N4O3S

Molecular Weight

316.34 g/mol

IUPAC Name

methyl 5-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]furan-2-carboxylate

InChI

InChI=1S/C14H12N4O3S/c1-20-13(19)11-3-2-10(21-11)8-22-14-16-12(17-18-14)9-4-6-15-7-5-9/h2-7H,8H2,1H3,(H,16,17,18)

InChI Key

IHNYJMUUFRBDMU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NNC(=N2)C3=CC=NC=C3

Origin of Product

United States

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